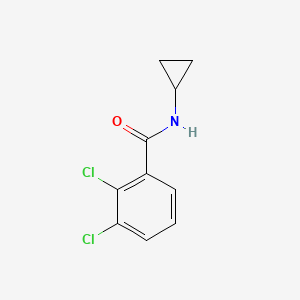

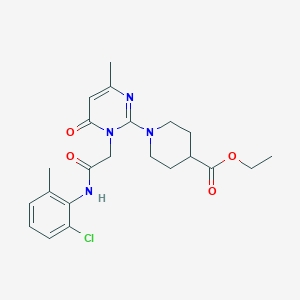

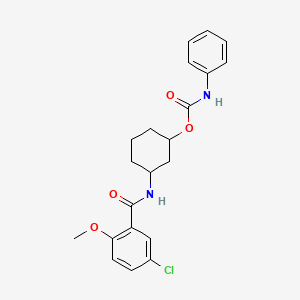

(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

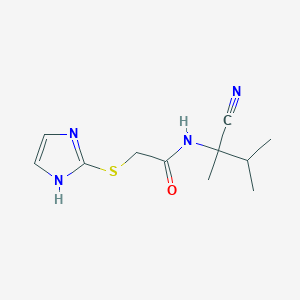

This compound is a Schiff base, which is a class of compounds that feature a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen . They are often used in organic synthesis and coordination chemistry .

Molecular Structure Analysis

The molecular structure of Schiff bases can be quite complex, often involving aromatic rings and multiple functional groups . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and hydrolysis . They can also act as ligands, forming complexes with metal ions .Scientific Research Applications

Synthesis of Heterocyclic Derivatives

(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide and its derivatives are pivotal in synthesizing new heterocyclic compounds. Studies have demonstrated their utility as reactive intermediates, leading to the synthesis of various heterocyclic derivatives. For instance, 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines are utilized to synthesize new heterocyclic derivatives, showcasing unexpected behaviors in reactions. These compounds are structurally confirmed through spectroscopic studies, including elemental and X-ray structure analyses, highlighting their versatility in organic synthesis and potential pharmaceutical applications (Aly et al., 2019).

Coordination Chemistry and Metal Complex Formation

The compound and related ligands exhibit remarkable coordination chemistry, forming complexes with metals like Cd(II). These complexes have been structurally and spectroscopically characterized, demonstrating potential applications in catalysis and material science. For example, keto oxygen bridged Cd(II) complexes derived from pyrazole-based ligands have been reported, showcasing intricate coordination environments around the cadmium(II) center. Such complexes are stabilized by supramolecular interactions, including π-π, C-H-π, and H-bonding interactions, which could be beneficial in designing functional materials and catalysts (Das et al., 2015).

Magnetic Properties and Molecular Architecture

In addition to synthesis and coordination chemistry, these compounds contribute to the understanding of magnetic properties in molecular structures. The synthesis of antiferromagnetically coupled pentanuclear Mn(II) homoleptic clusters from pyrazole-based ligands highlights the intricate interplay between molecular architecture and magnetic properties. Such studies pave the way for developing new magnetic materials with potential applications in data storage and spintronic devices (Konar et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c19-13(12-7-11(16-17-12)10-1-2-10)18-15-8-9-3-5-14-6-4-9/h3-8,10H,1-2H2,(H,16,17)(H,18,19)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSVMYOPSWDRNS-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)